hydroxylamine;phosphoric acid

Thermal Analysis Process Safety Hydroxylamine Salts

Choose Hydroxylamine Phosphate (HAP) for enhanced thermal stability and superior process compatibility over unstable free hydroxylamine or problematic alternative salts like sulfate and chloride. The phosphate counter-ion uniquely provides buffering capacity and is synergistic in metal phosphating baths, preventing white spots. For Nylon-6 precursor synthesis via the HPO process, HAP’s near-100% ammonia conversion and high selectivity are critical and cannot be achieved with other anions. Select the correct stoichiometry (1:1 or 3:1 salt) to match your formulation's effective hydroxylamine concentration.

Molecular Formula H12N3O7P
Molecular Weight 197.09 g/mol
Cat. No. B12057555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehydroxylamine;phosphoric acid
Molecular FormulaH12N3O7P
Molecular Weight197.09 g/mol
Structural Identifiers
SMILESNO.NO.NO.OP(=O)(O)O
InChIInChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4)
InChIKeyXBUFCZMOAHHGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxylamine Phosphate: CAS 19098-16-9 / 20845-01-6 Procurement and Technical Data Guide


Hydroxylamine phosphate (HAP), designated by CAS 19098-16-9 (1:1 salt) or 20845-01-6 (3:1 salt), is an inorganic salt pairing the nucleophilic and reducing agent hydroxylamine (NH2OH) with phosphoric acid. It serves as a stabilized, water-soluble source of hydroxylamine [1]. Unlike pure hydroxylamine, which is thermally unstable and can decompose explosively , the phosphate salt form offers enhanced stability, making it the industrially preferred vector for hydroxylamine chemistry. It is a critical reagent in the large-scale production of caprolactam for Nylon-6 via the HPO (Hydroxylammonium Phosphate Oxime) process and a widely used accelerator in metal phosphating baths [2].

Why Hydroxylamine Phosphate Cannot Be Simply Substituted with Other Hydroxylamine Salts


Generic substitution among hydroxylamine salts (e.g., sulfate, hydrochloride) or alternative accelerators is not scientifically justified due to profound differences in thermal stability, counter-ion effects on reaction kinetics, and process compatibility. For instance, hydroxylamine sulfate can introduce undesirable sulfate byproducts in oximation reactions , while hydroxylamine hydrochloride's chloride ions can lead to corrosion and contamination issues in metal finishing . Furthermore, the phosphate counter-ion itself provides buffering capacity and acts as a synergistic component in phosphating baths , a property absent in other salts. The specific stoichiometry (1:1 vs. 3:1) also impacts effective hydroxylamine concentration and formulation [1]. The quantitative evidence below demonstrates that these are not interchangeable commodities, but chemically distinct reagents with measurable, performance-impacting differences.

Hydroxylamine Phosphate: Quantified Performance Differentiation Against Analogs and Alternatives


Thermal Stability: Decomposition Onset Compared to Hydroxylamine Sulfate and Free Base

Hydroxylamine phosphate (HAP) exhibits a significantly higher onset temperature for thermal decomposition compared to its sulfate counterpart and the free base. This is a critical factor for safe handling, storage, and reaction design [1]. A comparative thermal analysis study using calorimetry established quantitative decomposition profiles [2].

Thermal Analysis Process Safety Hydroxylamine Salts Chemical Stability

Phosphating Accelerator Performance: Optimal Concentration for Coating Protection

Hydroxylamine phosphate acts as an accelerator in zinc phosphating baths. Its performance can be quantified and compared to other accelerators like nitrophenol using cyclic voltammetry to determine the optimal concentration for forming protective coatings [1]. The study identified specific optimal concentration ranges that correlate with maximum corrosion resistance of the deposited phosphate film [2].

Metal Finishing Corrosion Protection Phosphating Electrochemistry

Caprolactam Precursor: High-Yield Oximation Selectivity in the HPO Process

In the industrial production of cyclohexanone oxime, a precursor to caprolactam (Nylon-6 monomer), hydroxylamine phosphate is the reagent of choice in the DSM-HPO (Hydroxylammonium Phosphate-Oxime) process . This process achieves a quantifiably high conversion efficiency, a key differentiator from alternative hydroxylamine sources .

Nylon-6 Production Oximation Caprolactam Industrial Catalysis

Aqueous Solubility and Stability: Enhanced Solution Handling Over Hydrochloride and Free Base

While quantitative solubility data in g/L is not consistently reported across vendors, the phosphate salt is consistently described as having enhanced solubility and stability in aqueous environments compared to other salts . Hydroxylamine hydrochloride, for example, is highly hygroscopic and its decomposition is accelerated by moisture at temperatures above 151°C . The phosphate salt provides a buffered, non-corrosive alternative, a property confirmed by its use as an acidic buffer in its own synthesis [1].

Solution Chemistry Reagent Preparation Buffer Systems Hydroxylamine Salts

Hydroxylamine Phosphate: Specific Industrial and Research Applications Stemming from Verified Differentiation


Large-Scale Caprolactam Production (Nylon-6 Precursor)

Hydroxylamine phosphate is the exclusive reagent in the high-efficiency DSM-HPO process for manufacturing cyclohexanone oxime, which is then converted to caprolactam . The near-100% ammonia conversion and high selectivity for nitric oxide directly contribute to the economic viability and high throughput of this process, which supplies a significant portion of the world's Nylon-6 precursor material. The phosphate buffer system is integral to the catalytic hydrogenation step, making this salt uniquely suited for this application over sulfate or chloride alternatives.

High-Performance Metal Phosphating Baths

Hydroxylamine phosphate is a preferred accelerator in zinc phosphating solutions for steel, zinc, and aluminum surfaces [1]. Its performance is quantifiably differentiated from other accelerators like nitrophenol via cyclic voltammetry, which defines the precise optimal concentration for maximum coating protection [2]. The phosphate counter-ion is synergistic with the bath chemistry, and its use helps prevent the formation of white spots on treated metal surfaces, a key quality parameter [3].

Synthesis of Nanoparticles and Advanced Catalysts

In materials science research, hydroxylamine phosphate serves as a reducing agent and a source of both nitrogen and phosphorus for the synthesis of metal nanoparticles and the preparation of heterogeneous catalysts . Its buffered, phosphate-rich environment can be advantageous for controlling particle size and morphology in aqueous syntheses, offering a tunable alternative to other hydroxylamine salts which may introduce unwanted halide or sulfate ions that can poison certain catalyst systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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